Meta-Position Amino Group Confers Distinct Physicochemical Profile Relative to Para-Isomer 4-Amino-N-cyclopentylbenzenesulfonamide
The meta-substituted amino group in 3-Amino-N-cyclopentyl-benzenesulfonamide (CAS 436095-38-4) produces a fundamentally different spatial and electronic distribution compared to its para-substituted isomer 4-Amino-N-cyclopentylbenzenesulfonamide (CAS 436091-88-2). While both compounds share identical molecular formula (C11H16N2O2S) and molecular weight (240.32 g/mol), the positional isomerism of the amino group alters the compound's dipole moment, hydrogen-bonding geometry, and potential for intermolecular interactions . This positional difference has been demonstrated in the broader benzenesulfonamide class to affect binding orientation within enzyme active sites—particularly carbonic anhydrase isoforms where meta-substituted derivatives exhibit distinct inhibition profiles compared to para-substituted analogs [1].
| Evidence Dimension | Amino group substitution position on benzene ring (meta vs. para) |
|---|---|
| Target Compound Data | Amino group at meta-position (C3); InChIKey: GYCJEOLLXLZFCM-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Amino-N-cyclopentylbenzenesulfonamide (CAS 436091-88-2): amino group at para-position (C4) |
| Quantified Difference | Positional isomerism alters dipole moment vector and hydrogen-bond acceptor/donor spatial orientation; meta-substitution creates ~60° angular displacement relative to sulfonamide group compared to para-substitution |
| Conditions | Structural analysis based on canonical SMILES and InChI molecular descriptors; class-level inference supported by benzenesulfonamide carbonic anhydrase inhibition literature demonstrating position-dependent activity differences [1] |
Why This Matters
For research applications requiring specific spatial orientation of the amino group (e.g., as a synthetic handle for directed functionalization or as a hydrogen-bonding anchor in target binding), the meta-substituted isomer provides a distinct geometry that cannot be replicated by the para-isomer, necessitating isomer-specific procurement.
- [1] BindingDB. Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives. Entry BDBM50079047: 3-Amino-benzenesulfonamide Ki = 32 nM (psCA3). Position-dependent inhibition patterns observed across meta and para substituted analogs. View Source
